

An In-depth Technical Guide to Calenduladiol: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Calenduladiol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Calenduladiol**, a bioactive triterpenoid diol found in *Calendula officinalis*. The document details its chemical structure, physicochemical properties, spectroscopic data, and its role in modulating key signaling pathways. Experimental methodologies for its isolation and a representative synthetic approach are also presented to support further research and development.

Chemical Structure and Properties of Calenduladiol

Calenduladiol, a pentacyclic triterpenoid of the lupane class, is chemically designated as (1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta(a)chrysene-4,9-diol[1]. It is also known by synonyms such as Thurberin and Lup-20(29)-ene-3 β ,16 β -diol[1][2]. The molecule possesses a rigid steroidal backbone with two hydroxyl groups and an isopropenyl side chain, which are key to its biological activity.

Table 1: Chemical Identifiers and Properties of **Calenduladiol**

Property	Value	Source
IUPAC Name	(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta(a)chrysene-4,9-diol	[1]
Synonyms	Thurberin, Lup-20(29)-ene-3 β ,16 β -diol	[1][2]
Molecular Formula	C ₃₀ H ₅₀ O ₂	[1]
Molecular Weight	442.7 g/mol	[1][2]
CAS Number	10070-48-1	[2]
Stereochemistry	Absolute, 11 defined stereocenters	
InChI Key	AJBZENLMTKDAEK-SKESNUHASA-N	[1]
SMILES	CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC-C-INVALID-LINK--O)C)C	[1]

Table 2: Spectroscopic Data for **Calenduladiol** (Lup-20(29)-ene-3,16-diol)

Nucleus	Chemical Shift (ppm)
¹³ C NMR	150.9 (C-20), 109.3 (C-29), 79.0 (C-3), 76.9 (C-16), 55.4 (C-5), 50.4 (C-9), 48.8 (C-18), 48.0 (C-19), 43.0 (C-17), 42.8 (C-14), 41.5 (C-8), 40.9 (C-22), 38.9 (C-1), 38.7 (C-4), 38.4 (C-13), 37.2 (C-10), 35.6 (C-7), 34.2 (C-15), 29.9 (C-21), 28.0 (C-23), 27.4 (C-12), 25.2 (C-2), 20.9 (C-11), 19.3 (C-30), 18.3 (C-6), 16.5 (C-26), 16.1 (C-25), 15.4 (C-24), 14.9 (C-27), 14.5 (C-28)

Note: The provided ^{13}C NMR data is sourced from public databases and may require experimental verification for precise assignments.

Experimental Protocols

Isolation of Calenduladiol from *Calendula officinalis*

The following is a representative protocol for the isolation of **Calenduladiol** from the flowers of *Calendula officinalis*, based on general methods for triterpenoid extraction.

1. Plant Material and Extraction:

- Dried and powdered flowers of *Calendula officinalis* (100 g) are subjected to maceration with 70% ethanol (1 L) for 24 hours at room temperature with occasional stirring[3][4].
- The extraction process is repeated three times. The collected ethanol extracts are combined and filtered.
- The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate in a separatory funnel to remove nonpolar and moderately polar compounds[4].
- The remaining aqueous layer is then extracted with n-butanol. The n-butanol fraction, containing the more polar glycosides and triterpenoid diols, is collected and evaporated to dryness[5].

3. Chromatographic Purification:

- The n-butanol fraction is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC). Those showing spots corresponding to triterpenoid diols are combined.
- Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure **Calenduladiol**[3].

Representative Synthesis of a Lupane-Type Triterpenoid

A total synthesis of **Calenduladiol** has not been extensively reported. However, the synthesis of related lupane-type triterpenoids provides a representative approach. The following is a conceptual outline for the synthesis of a lupane core, which could be adapted for **Calenduladiol**.

1. Starting Materials: Commercially available or readily synthesized chiral building blocks. 2. Key Reactions:

- Diels-Alder Reaction: To construct the initial polycyclic ring system.
 - Grignard or Organolithium Addition: For the introduction of methyl groups and the isopropenyl side chain.
 - Stereoselective Reductions: To establish the correct stereochemistry of the hydroxyl groups.
 - Protecting Group Chemistry: To mask reactive functional groups during the synthesis.
- Purification: Each step would require purification by column chromatography and characterization by NMR and mass spectrometry.

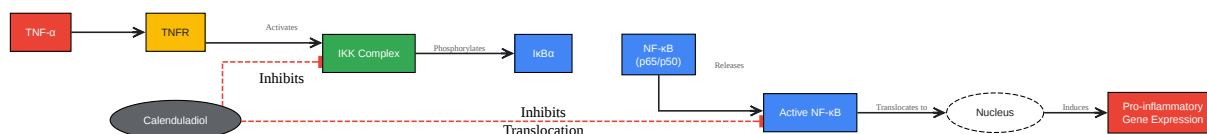
Biological Activity and Signaling Pathways

Calenduladiol has been shown to possess anti-inflammatory properties, which are attributed to its ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lipophilic extracts of *Calendula officinalis*, containing **Calenduladiol**, have been shown to inhibit the NF-κB signaling pathway[6][7]. This inhibition is thought to occur through the prevention of the

nuclear translocation of the p65 subunit of NF- κ B, thereby downregulating the expression of pro-inflammatory genes such as TNF- α , IL-1 β , and IL-6.

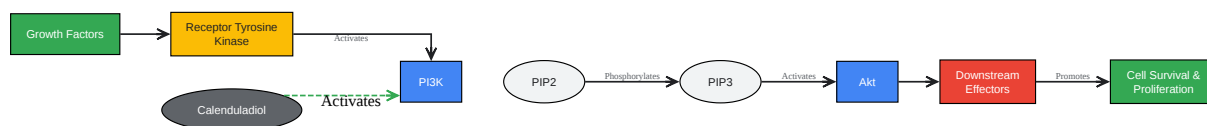


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Caption: Inhibition of the NF- κ B signaling pathway by **Calenduladiol**.

Activation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Active compounds from *Calendula officinalis*, including triterpenoids like **Calenduladiol**, have been found to activate the PI3K/Akt pathway[8][9]. This activation can promote cell survival and may contribute to the wound-healing properties associated with *Calendula* extracts.



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Caption: Activation of the PI3K/Akt signaling pathway by **Calenduladiol**.

This technical guide provides a foundational understanding of **Calenduladiol** for researchers and professionals in drug development. The detailed information on its chemical properties,

isolation, and biological activity is intended to facilitate further investigation into its therapeutic potential.

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